![molecular formula C14H13F2NO2 B3011100 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid CAS No. 2248339-59-3](/img/structure/B3011100.png)
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid
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Overview
Description
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, also known as DFMB, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer development. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer development.
Biochemical and Physiological Effects:
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid for lab experiments is its potency and selectivity, which makes it a useful tool for investigating specific enzymes and signaling pathways. However, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs, and the exploration of its applications in material science. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid and its potential side effects.
Synthesis Methods
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with benzoic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. 2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid has also been investigated for its potential use in the synthesis of organic materials, such as polymers and liquid crystals.
properties
IUPAC Name |
2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-8-7-11(13(15)16)9(2)17(8)12-6-4-3-5-10(12)14(18)19/h3-7,13H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDALUFIBYLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid |
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